molecular formula C15H18N2O2S B2826800 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1351589-93-9

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2826800
CAS RN: 1351589-93-9
M. Wt: 290.38
InChI Key: MHDQOSQZDLBGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been synthesized and studied extensively due to its unique properties and potential applications in various fields.

Scientific Research Applications

Chemical Modification and Reactivity

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, a urea derivative, is related to compounds that have been studied for their chemical reactivity and potential applications in synthesis. For instance, urea derivatives have been explored for their utility in directed lithiation, allowing for the creation of substituted products through reactions with electrophiles. This process has been studied in compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, indicating the potential of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the unique reactivity of hindered trisubstituted ureas has been noted, particularly their ability to undergo efficient substitution reactions with various nucleophiles under neutral conditions, which is of interest for the preparation of amine derivatives and highlights the synthetic versatility of urea compounds (Hutchby et al., 2009).

Pharmacological Applications

Compounds structurally related to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea have been investigated for their potential pharmacological properties. A study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives highlighted their anticonvulsant activity. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant model, revealing significant anticonvulsant effects, and providing insights into the pharmacological potential of urea derivatives (Thakur et al., 2017).

Antibacterial and Antiviral Studies

Research has also delved into the antibacterial and anti-HIV activities of compounds structurally similar to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea. Specifically, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives were synthesized and tested against various microorganisms, showing potential as antibacterial and anti-HIV agents. This indicates the broader pharmacological relevance of urea derivatives in therapeutic applications (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-5-6-12(8-11(10)2)17-15(19)16-9-13(18)14-4-3-7-20-14/h3-8,13,18H,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDQOSQZDLBGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

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